Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-
Description
Structural Comparison of Representative Silanes
| Silane Type | Formula | Key Applications |
|---|---|---|
| Vinyltrimethoxysilane | CH₂=CH–Si(OCH₃)₃ | Polymer crosslinking, glass coatings |
| tert-Butyldimethylsilane | (CH₃)₃C–SiH(CH₃)₂ | Protective coatings, chemical synthesis |
| Target Compound | (CH₃)₃C–(CH₃)₂Si–O–CH₂–C₆H₅–CH₂–CH₂ | Specialty composites, high-temperature adhesives |
Structure
3D Structure
Properties
CAS No. |
92144-04-2 |
|---|---|
Molecular Formula |
C15H24O2Si |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1-phenylmethoxyethenoxy)silane |
InChI |
InChI=1S/C15H24O2Si/c1-13(17-18(5,6)15(2,3)4)16-12-14-10-8-7-9-11-14/h7-11H,1,12H2,2-6H3 |
InChI Key |
FJXSYACZPHYAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Silylation
A cornerstone of the synthesis involves the preparation of tert-butyldimethylsilyl chloride (t-BDMSCl), a critical silylating agent. As detailed in Patent CN101817842A, t-BDMSCl is synthesized via a Grignard reaction between tert-butyl chloride and magnesium, followed by reaction with dimethyldichlorosilane (DMCS). The process employs a mixed solvent system of diethyl ether and cyclohexane (6.5:3.5 to 7.5:2.5 v/v) to enhance reagent solubility and reaction efficiency. Key steps include:
Silylation of 1-(Phenylmethoxy)Ethenol
The target compound is synthesized by reacting t-BDMSCl with 1-(phenylmethoxy)ethenol under basic conditions. As inferred from, triethylamine (TEA) is employed to scavenge HCl, driving the reaction to completion:
Key Parameters :
-
Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) ensures solubility of both reactants.
-
Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
-
Stoichiometry : A 1.1:1 molar ratio of t-BDMSCl to ethenol prevents over-silylation.
Alternative Protection-Deprotection Strategies
Benzyl Group Protection of Hydroxyl Intermediates
Organic Syntheses procedures highlight the use of benzyl bromide (BnBr) to protect hydroxyl groups during multi-step syntheses. For the target silane, this approach could involve:
-
Protection :
-
Selective Silylation :
The primary hydroxyl group is silylated with t-BDMSCl, leaving the benzyl-protected secondary hydroxyl intact. -
Deprotection :
Hydrogenolysis (H₂/Pd-C) or acidic conditions remove the benzyl group, yielding the desired product.
Advantages :
-
Minimizes competing reactions during silylation.
-
Enables orthogonal protection in complex syntheses.
Industrial-Scale Optimization and Challenges
Solvent and Catalyst Selection
The patent emphasizes mixed solvents (ether/cyclohexane) to balance reactivity and safety. Cyclohexane reduces ether’s flammability risk, while ether facilitates Grignard formation. Catalytic amounts of iodine or pre-activated magnesium chips improve reaction initiation, reducing induction periods.
Purification Techniques
-
Liquid-Liquid Extraction : Post-silylation mixtures are washed with 10% NaHCO₃ to remove residual HCl, followed by brine to eliminate organic impurities.
-
Distillation : Short-path distillation under reduced pressure (e.g., 0.1 mmHg at 80–90°C) isolates the silane from byproducts.
-
Chromatography : Flash column chromatography (hexanes/ethyl acetate, 9:1) achieves >98% purity for analytical-grade material.
Yield and Purity Data
| Step | Yield (%) | Purity (%) | Conditions | Source |
|---|---|---|---|---|
| t-BDMSCl Synthesis | 82 | 99.0 | Et₂O/Cyclohexane, 50°C | |
| Silylation Reaction | 75–85 | 95–98 | TEA, Et₂O, 0°C | |
| Benzyl Deprotection | 90 | 97 | H₂/Pd-C, MeOH |
Mechanistic Considerations and Side Reactions
Competing Pathways
-
Over-Silylation : Excess t-BDMSCl may silylate secondary hydroxyl groups, necessitating precise stoichiometry.
-
Ether Cleavage : Acidic or protic conditions can hydrolyze the ethenyl ether linkage. Anhydrous conditions and neutral workups mitigate this.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]- has several significant applications in scientific research:
Chemistry
- Precursor for Organosilicon Compounds : It serves as a building block in synthesizing more complex organosilicon compounds used in various chemical processes.
Biology
- Modification of Biomolecules : The compound is utilized to enhance the stability and functionality of biomolecules, making it valuable in biochemical research.
Medicine
- Drug Delivery Systems : It plays a role in developing drug delivery systems that improve the bioavailability and efficacy of therapeutic agents.
Industry
- Coatings and Adhesives : Due to its ability to form strong covalent bonds with substrates, it is extensively used in producing coatings, adhesives, and sealants that require durability and resistance to environmental factors.
Recent studies have focused on the biological activity of silanes like Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-:
Antimicrobial Properties
Research has shown that silanes exhibit significant antimicrobial activity. For instance:
- A study indicated that quaternary ammonium silanes effectively reduce bacterial growth in dental applications due to their ability to disrupt bacterial cell membranes.
Cytotoxicity and Cellular Interactions
Studies have also explored the cytotoxic effects of silanes:
- In macrophage polarization studies, treatment with specific silanes led to reduced levels of pro-inflammatory cytokine IL-6 while increasing anti-inflammatory IL-10 levels.
Study 1: Antibacterial Efficacy
- Methodology : Bacterial strains were exposed to varying concentrations of the silane.
- Results : Significant reductions in bacterial colonies were observed at concentrations as low as 1% (p < 0.05).
Study 2: Immunomodulatory Effects
- Methodology : Albino Wistar rats treated with a silane-based endodontic irrigant were monitored for macrophage polarization.
- Results : Treated cells exhibited significantly lower IL-6 levels and higher IL-10 levels compared to controls over a week.
Data Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Efficacy | Significant reduction in bacterial colonies at 1% concentration (p < 0.05) |
| Study 2 | Immunomodulatory Effects | Decreased IL-6 and increased IL-10 levels in treated macrophages over time |
Mechanism of Action
The mechanism by which Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl dimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions at other positions. The ethenyl group can participate in various addition and substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Key Structural Features
The tert-butyldimethylsilyl (TBS) group is a common motif in silicon-based protecting agents. The uniqueness of this compound lies in its phenylmethoxy-substituted ethenyloxy side chain, which distinguishes it from other TBS derivatives. Below is a comparison with structurally related compounds:
Key Observations :
- The phenylmethoxy group in the target compound enhances steric bulk and lipophilicity compared to simpler methoxy derivatives .
- Ethynyl or ethyl linkers (e.g., in CAS 863479-34-9 and 646520-64-1) introduce rigidity or flexibility, affecting reactivity and stability .
Physicochemical Properties
Boiling Points and Density
Analysis :
Deprotection Conditions
Note: Bulky substituents like phenylmethoxy slow deprotection rates due to steric hindrance .
Natural Occurrence
Biological Activity
Silane compounds have garnered significant attention in biomedical research due to their unique chemical properties and potential applications in various fields, including antimicrobial treatments and tissue engineering. This article focuses on the biological activity of Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy] , exploring its antimicrobial properties, effects on cell viability, and implications for tissue repair.
The compound is characterized by its silane backbone with a dimethyl group and a phenylmethoxy ethenyl substituent. Its molecular formula is , which indicates a structure conducive to various interactions with biological systems.
Antimicrobial Activity
Recent studies have demonstrated that silane compounds exhibit significant antimicrobial properties. For instance, a related quaternary ammonium silane has been shown to effectively reduce bacterial adhesion and biofilm formation in oral environments. In one study, the application of a quaternary ammonium silane resulted in an approximately 80% reduction in colony-forming units (CFU) of oral microorganisms when compared to control groups .
The antimicrobial action is primarily attributed to the lipophilic nature of the silane, which allows it to penetrate bacterial membranes, leading to cell lysis. This mechanism was supported by findings that showed significant changes in fatty acid composition in bacterial membranes after treatment with silanes .
Cytotoxicity and Cell Viability
Research investigating the cytotoxic effects of this silane on bone marrow stromal cells (BMSCs) revealed varying levels of cell viability depending on the concentration used. At lower concentrations (0.5%), BMSCs maintained viability comparable to control groups; however, at higher concentrations (1%), there was a notable decrease in cell survival . This suggests a dose-dependent relationship between silane concentration and cellular health.
| Concentration (%) | Cell Viability (%) |
|---|---|
| 0.5 | ~95 |
| 1.0 | ~70 |
Macrophage Polarization
Another critical aspect of the biological activity of this silane is its influence on macrophage polarization. Studies indicated that treatment with this compound promoted M2 macrophage polarization, which is associated with tissue repair and anti-inflammatory responses. The levels of IL-10, a marker for M2 macrophages, were significantly elevated in treated cells compared to controls .
Study 1: Antimicrobial Efficacy
In an experimental setup using polymicrobial biofilm models, the silane demonstrated potent antibacterial effects against common oral pathogens. The study employed scanning electron microscopy (SEM) to visualize biofilm disruption and confirmed significant reductions in bacterial colonies post-treatment .
Study 2: Tissue Repair Mechanism
In vivo studies conducted on albino Wistar rats showed that administration of the silane not only reduced inflammation but also enhanced the healing process post-injury. The polarization towards M2 macrophages facilitated by this compound was linked to improved tissue regeneration outcomes .
Q & A
Q. What are the common synthetic routes for introducing the tert-butyldimethylsilyl group in this compound?
The tert-butyldimethylsilyl (TBS) group is typically introduced via nucleophilic substitution using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. For example, the alkoxy precursor (e.g., an alcohol or enol ether) reacts with TBSCl in the presence of a base like imidazole or triethylamine in dichloromethane or DMF. Monitoring the reaction via TLC or NMR ensures complete protection .
Q. How can spectroscopic techniques confirm the structural integrity of this silane compound?
- NMR (¹H, ¹³C, ²⁹Si): The tert-butyldimethylsilyl group shows characteristic ¹H NMR signals at δ 0.1–0.3 ppm (Si(CH₃)₂) and δ 0.9–1.1 ppm (C(CH₃)₃). ²⁹Si NMR typically reveals a signal near δ 18–22 ppm for TBS ethers.
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak. For instance, a compound with molecular formula C₁₈H₃₀O₂Si would have an exact mass of 306.2016 .
Q. What experimental parameters are critical for purification of this compound?
- Boiling Point: Predicted values (e.g., 375–520°C) guide distillation or sublimation.
- Density: Ranges from 0.91–1.14 g/cm³, influencing solvent selection for extraction.
- Chromatography: Use silica gel columns with hexane/ethyl acetate gradients, leveraging the compound’s moderate polarity (PSA: 9.23–46.15 Ų) .
Advanced Research Questions
Q. How do stereochemical configurations (e.g., at the ethenyloxy group) impact reactivity in cross-coupling reactions?
Stereochemistry influences regioselectivity in reactions like Suzuki-Miyaura couplings. For example, (E)-configurations may favor transmetallation due to reduced steric hindrance. Diastereomeric ratios can be optimized using chiral ligands (e.g., BINAP) or by adjusting reaction temperature .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Q. How do electron-donating substituents (e.g., phenylmethoxy) affect the stability of the silyl ether moiety?
Electron-donating groups stabilize the silyl ether against hydrolysis by reducing electrophilicity at the silicon center. For example, the phenylmethoxy group’s resonance effects delocalize electron density, enhancing stability in aqueous or protic environments. This is critical for designing acid-labile protecting groups .
Methodological Notes
- Stereochemical Control: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct asymmetric silylation .
- Safety Protocols: Handle TBS derivatives in a fume hood; silyl triflates (e.g., TBSOTf) are highly moisture-sensitive and corrosive .
- Contradiction Management: When spectral data conflicts, employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
